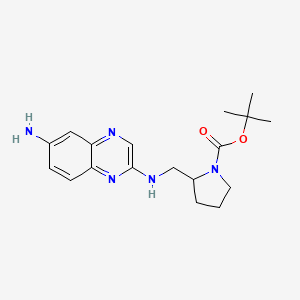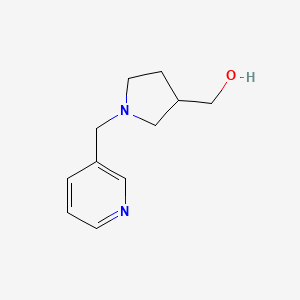
Ethyl 4-bromo-2-ethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-2-ethylbutanoate is an organic compound with the molecular formula C8H15BrO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both ester and bromine functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-ethylbutanoate can be synthesized through the bromination of ethyl 2-ethylbutanoate. The reaction typically involves the use of bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethyl 2-ethylbutanoate is treated with bromine. The reaction is monitored to ensure the desired product is obtained with high purity. The product is then purified through distillation or other separation techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: Ethyl 2-ethylbutanoate derivatives.
Reduction: Ethyl 4-hydroxy-2-ethylbutanoate.
Oxidation: 4-bromo-2-ethylbutanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-2-ethylbutanoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester and bromine groups.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-2-ethylbutanoate involves its reactivity due to the presence of both ester and bromine functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the molecular structure, which allows for easy access to the reactive sites.
Comparación Con Compuestos Similares
Ethyl 4-bromobutanoate: Similar in structure but lacks the ethyl group on the butanoate chain.
Ethyl 2-bromo-2-ethylbutanoate: Similar but with the bromine atom on the second carbon.
Ethyl 4-chloro-2-ethylbutanoate: Similar but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 4-bromo-2-ethylbutanoate is unique due to the specific positioning of the bromine and ethyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Propiedades
Fórmula molecular |
C8H15BrO2 |
|---|---|
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
ethyl 4-bromo-2-ethylbutanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-7(5-6-9)8(10)11-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
OWDKDAYLUVPEFK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCBr)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)

![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
